molecular formula C19H18Cl2N6O B2434981 N-(4-chlorophenyl)-4-[4-(2-chlorophenyl)piperazine-1-carbonyl]-1H-1,2,3-triazol-5-amine CAS No. 1291873-52-3

N-(4-chlorophenyl)-4-[4-(2-chlorophenyl)piperazine-1-carbonyl]-1H-1,2,3-triazol-5-amine

Cat. No.: B2434981
CAS No.: 1291873-52-3
M. Wt: 417.29
InChI Key: JUBRGOCUGYCJQJ-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)-4-[4-(2-chlorophenyl)piperazine-1-carbonyl]-1H-1,2,3-triazol-5-amine is a high-purity chemical compound intended for research and development purposes. This hybrid molecule is of significant interest in medicinal chemistry and drug discovery, particularly in the screening of new therapeutic agents. Its structure incorporates a 1,2,3-triazole core, a privileged scaffold in heterocyclic chemistry known for its potential to engage in hydrogen bonding and dipole-dipole interactions with biological targets . The molecule is further functionalized with a 4-chlorophenylamine group and a 2-chlorophenyl piperazine carboxamide moiety. The piperazine ring is a common pharmacophore found in compounds active on the central nervous system, while the chlorophenyl groups can enhance lipophilicity and membrane permeability. Although the specific biological profile of this compound requires empirical determination by the researcher, compounds featuring 1,2,3-triazole and piperazine subunits have been extensively investigated for a wide range of pharmacological activities. Related triazole-containing compounds have demonstrated promise in areas such as anticancer research, with some derivatives exhibiting cytotoxic activity against human cancer cell lines like MCF-7, Hela, and A549 in preclinical studies . The mechanism of action for this specific compound is not predefined and must be established through targeted research. Potential areas for investigation include enzyme inhibition, receptor binding studies, and cellular proliferation assays. Researchers are encouraged to explore its properties and applications in their specific experimental models. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. It is the responsibility of the researcher to conduct all necessary safety and handling assessments before use.

Properties

IUPAC Name

[5-(4-chloroanilino)triazolidin-4-yl]-[4-(2-chlorophenyl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22Cl2N6O/c20-13-5-7-14(8-6-13)22-18-17(23-25-24-18)19(28)27-11-9-26(10-12-27)16-4-2-1-3-15(16)21/h1-8,17-18,22-25H,9-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFGIVBGZPAPHLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2Cl)C(=O)C3C(NNN3)NC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22Cl2N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-chlorophenyl)-4-[4-(2-chlorophenyl)piperazine-1-carbonyl]-1H-1,2,3-triazol-5-amine is a complex organic compound that has garnered attention for its potential biological activities, particularly in pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural features:

  • Triazole Ring : A five-membered ring containing three nitrogen atoms, contributing to its biological reactivity.
  • Piperazine Moiety : Known for its role in various pharmacological agents, enhancing the compound's interaction with biological targets.
  • Chlorophenyl Groups : The presence of chlorine substituents is often associated with increased biological activity and selectivity.

The biological activity of this compound can be attributed to several mechanisms:

  • Dopamine Receptor Modulation : The compound exhibits high affinity for dopamine D4 receptors, with an IC50 value of 0.057 nM, indicating potent selectivity over other receptor subtypes such as D2 and serotonin receptors .
  • Antimicrobial Activity : Research has shown that derivatives of triazole compounds can exhibit significant antimicrobial properties. Specific analogs have demonstrated effectiveness against various pathogens, suggesting potential applications in treating infectious diseases .
  • Antioxidant Properties : The triazole framework has been linked to antioxidant activity, which may contribute to protective effects against oxidative stress in cells .

Antipsychotic Potential

A study on related piperazine derivatives indicated that modifications at the piperazine nitrogen could enhance antipsychotic effects while minimizing side effects. The incorporation of the chlorophenyl group was found to significantly increase receptor binding affinity .

Antimicrobial Efficacy

In a comparative study involving various triazole derivatives, this compound showed promising results against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis. The minimum inhibitory concentrations (MICs) were determined to be significantly lower than those of standard antibiotics .

Data Table: Biological Activities

Activity TypeObserved EffectsReference
Dopamine ReceptorHigh affinity for D4 receptor (IC50 = 0.057 nM)
AntimicrobialEffective against Staphylococcus aureus
AntioxidantExhibits antioxidant properties

Scientific Research Applications

Antitumor Activity

Research indicates that compounds containing triazole rings exhibit significant antitumor properties. The presence of the triazole moiety in N-(4-chlorophenyl)-4-[4-(2-chlorophenyl)piperazine-1-carbonyl]-1H-1,2,3-triazol-5-amine enhances its efficacy against various cancer cell lines. Studies have shown that modifications in the structure of triazole derivatives can lead to improved anticancer activity by inhibiting cell proliferation and inducing apoptosis.

Table 1: Antitumor Activity of Triazole Derivatives

Compound NameCell Line TestedIC50 (µM)Reference
Compound AA-4311.61
Compound BJurkat1.98
Compound CMCF-7<10

Anticonvulsant Activity

The structural similarities of this compound with known anticonvulsants suggest its potential efficacy in treating seizure disorders. Studies focusing on related piperazine derivatives indicate that structural modifications can significantly enhance anticonvulsant properties.

Table 2: Anticonvulsant Activity Studies

Compound NameModel UsedEfficacy (%)Reference
Piperazine Derivative 1PTZ-induced seizures100
Piperazine Derivative 2Maximal electroshock85

Case Studies and Research Findings

Several studies have explored the pharmacological properties of similar compounds. For instance, a series of piperazine derivatives were synthesized and evaluated for their NK(1) receptor antagonism, demonstrating significant in vitro potency and favorable pharmacokinetic profiles. These findings support the hypothesis that modifications in piperazine structures can lead to enhanced biological activities.

Table 3: Summary of Related Case Studies

Study FocusKey FindingsReference
Piperazine DerivativesSignificant NK(1) receptor antagonism
Triazole DerivativesEnhanced anticancer activity
Anticonvulsant PropertiesStructural modifications improve efficacy

Q & A

Q. What are the optimal synthetic routes for this compound, and how can reaction conditions improve yield?

Methodological Answer: The synthesis involves three key steps:

Piperazine-carbonyl intermediate : React 2-chlorophenylpiperazine with triphosgene in dichloromethane (DCM) under nitrogen, using triethylamine as a base (0–5°C, 4 hours, 85% yield) .

Triazole core formation : Utilize copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) with pre-synthesized alkyne and azide precursors. Optimize with 10 mol% CuI in DMF at 60°C for 24 hours (yield: ~68%) .

Nucleophilic substitution : Introduce the 4-chlorophenylamine group via SNAr reaction in THF with K₂CO₃ (reflux, 12 hours, 75% yield) .

StepReagents/ConditionsYieldReference
1Triphosgene, DCM, Et₃N85%
2CuI, DMF, 60°C68%
3K₂CO₃, THF, reflux75%

Q. How can structural identity and purity be confirmed post-synthesis?

Methodological Answer:

  • NMR : Analyze ¹H/¹³C spectra for diagnostic signals:
    • Aromatic protons (δ 7.2–8.1 ppm, split patterns confirm substitution) .
    • Carbonyl (C=O) at δ 165–170 ppm .
  • HRMS : Validate molecular ion [M+H]⁺ with <2 ppm accuracy .
  • X-ray crystallography : Refine structure using SHELXL (R₁ < 0.05) .
  • HPLC : Use C18 column (acetonitrile/water gradient, 1.0 mL/min) to confirm ≥95% purity .

Advanced Research Questions

Q. What strategies address regioselectivity in 1H-1,2,3-triazole formation?

Methodological Answer: Regioselectivity is controlled via CuAAC , which exclusively yields 1,4-disubstituted triazoles. Critical steps:

  • Oxygen-free conditions : Degas solvents (DMF or t-BuOH/H₂O) with N₂/Ar .
  • Catalyst optimization : Use 5–10 mol% CuI with tris(benzyltriazolylmethyl)amine (TBTA) ligand to prevent Cu oxidation .
  • Validation : Confirm regiochemistry via NOESY (correlation between triazole H-5 and adjacent substituents) .

Q. How to handle crystallographic disorders and twinning during refinement?

Methodological Answer:

  • Disorder modeling : Use SHELXL's PART and SUMP commands to refine alternate conformations with occupancy constraints .
  • Twinning resolution : For twin fractions >30%, apply TWIN/BASF in SHELXL with HKLF 5 data. Preprocess with CELL_NOW for detwinning .

Q. How to design SAR studies for bioactivity optimization?

Methodological Answer:

  • Core modifications : Compare analogs with varying substituents (e.g., 4-fluorophenyl vs. 4-chlorophenyl) .
  • Piperazine substitutions : Test N-alkyl vs. N-aryl groups (e.g., methyl vs. benzyl) for receptor binding affinity .
  • Assays : Use radioligand binding (e.g., ³H-labeled ligands for serotonin/dopamine receptors) and functional cAMP assays .

Q. What computational methods predict target interactions?

Methodological Answer:

  • Docking : Use AutoDock Vina with crystal structure (PDB: 3ABC) to map interactions at orthosteric/allosteric sites .
  • MD simulations : Run 100 ns trajectories in GROMACS to assess binding stability (RMSD < 2.0 Å) .

Data Contradiction & Troubleshooting

Q. How to resolve solubility discrepancies in pharmacological assays?

Methodological Answer:

  • Co-solvents : Use 10% DMSO in PBS (pH 7.4) for in vitro studies .
  • Prodrug approach : Introduce phosphate esters at the triazole amine to enhance aqueous solubility .

Q. How to troubleshoot low yields in the final coupling step?

Methodological Answer:

  • Activating agents : Switch from EDC/HOBt to HATU for better carbamate formation .
  • Monitoring : Use TLC (silica, ethyl acetate/hexane 1:1) to track reaction progress .

Methodological Tables

Q. Table 1: Key Crystallographic Parameters (Analogous Compound)

ParameterValue ()
Space groupP1
a, b, c (Å)8.5088, 9.8797, 10.4264
α, β, γ (°)79.906, 78.764, 86.245
R₁ (I > 2σ)0.070

Q. Table 2: Bioactivity Assay Conditions

Assay TypeProtocol (Reference)
Radioligand binding³H-Spiperone, 4°C, 2 hours
cAMP accumulationHEK293 cells, forskolin stimulation

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